molecular formula C16H13BrN4O2S B2739356 N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251631-30-7

N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2739356
CAS No.: 1251631-30-7
M. Wt: 405.27
InChI Key: KIKRQGQTXFRZPT-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple privileged pharmacophores, including a 1,3,4-oxadiazole ring and a benzimidazole-like structure, which are frequently employed in the design of bioactive molecules . Its core structure is closely related to compounds investigated as potent tyrosine kinase inhibitors . Specifically, analogs featuring the 1,3,4-oxadiazole moiety have demonstrated promising activity as FLT-3 enzyme inhibitors, a key target in acute myelogenous leukemia research . Furthermore, structural motifs combining bromophenyl and oxadiazole units are frequently explored for their anticancer and antimicrobial properties, serving as valuable scaffolds in the development of new therapeutic agents . The presence of the 1,3,4-oxadiazole ring is particularly noteworthy, as it often acts as a bioisostere for amides and esters, enhancing metabolic stability and binding affinity to biological targets . Researchers utilize this compound as a key intermediate for the synthesis of more complex molecules and for probing biochemical pathways related to cell proliferation and survival. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c1-10-19-15(23-21-10)13-6-3-7-18-16(13)24-9-14(22)20-12-5-2-4-11(17)8-12/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKRQGQTXFRZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18BrN5O2SC_{19}H_{18}BrN_{5}O_{2}S, with a molecular weight of approximately 436.35 g/mol. The compound features a thioacetamide moiety linked to a pyridine ring substituted with a 1,2,4-oxadiazole.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Oxadiazole : The precursor 3-methyl-1,2,4-oxadiazole is synthesized using appropriate reagents like hydrazine derivatives and carboxylic acids.
  • Thioether Formation : The thioether linkage is formed by reacting the oxadiazole with a suitable thiol compound.
  • Final Acetamide Coupling : The final product is obtained through acetamide formation with an amine component.

Antimicrobial Activity

Research has shown that compounds containing thioacetamide and oxadiazole moieties exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives similar to this compound demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundTarget BacteriaIC50 (µM)
N-(3-bromophenyl)-2-thioacetamideE. coli12.5
N-(3-bromophenyl)-1,2,4-triazoleS. aureus15.0

Anticancer Activity

The compound has also been evaluated for anticancer activity against various cancer cell lines. In vitro studies using the MTT assay have demonstrated that it can inhibit the proliferation of cancer cells effectively.

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)28.4
MCF7 (breast cancer)22.7
A549 (lung cancer)30.1

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated several thioacetamide derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Among them, compounds similar to the target compound showed promising results with IC50 values ranging from 1.35 to 4.00 µM .
  • Anticancer Evaluation : Another research focused on the anticancer potential of oxadiazole derivatives indicated that modifications at the aryl ring significantly influenced the activity against HepG2 cells. Compounds with electron-donating groups exhibited enhanced potency compared to those with electron-withdrawing groups .

Structure–Activity Relationship (SAR)

The SAR studies highlight that the presence of specific substituents on the aromatic rings significantly affects biological activity:

  • Electron-donating groups (e.g., -CH₃) enhance activity.
  • Electron-withdrawing groups (e.g., -Br) tend to reduce potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituents and Bioactivity

  • Compound 16e (): A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole-pyridine scaffold. While structurally analogous, it targets Mycobacterium tuberculosis and exhibits a low synthesis yield (2%), highlighting challenges in scalability .
  • Compound 45 (): N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide.

Thioacetamide-Linked Pyridine Derivatives

  • Compound 1c (): 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide. The cyano and methoxyphenyl substituents increase electron density, contrasting with the bromophenyl group’s electron-withdrawing nature. Such differences may affect binding to enzymes like CD73 or HDAC6 .
  • Compound 33 (): 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide.

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Yield Safety Concerns
Target Compound C16H13BrN4O2S 409.26 3-Bromophenyl, 3-methyl-oxadiazole Not reported Not available Potential skin/eye irritation
Compound 16e () C20H17Cl2N5O3S 478.35 Cephalosporin core, oxadiazole Anti-tubercular 2% Low yield
Compound 45 () C20H17Cl2N5O2S 486.31 Dichloropyridine, benzamide Not reported Not available Not reported
Compound 1c () C25H20N4O3S2 504.58 Cyano, bis-methoxyphenyl CD73 inhibition Not available Not reported
N-(3-Acetyl-2-thienyl)-2-bromoacetamide () C8H8BrNO2S 262.12 Thiophene, bromoacetamide Intermediate for synthesis 60% Decomposes in DMSO/MeOH

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The oxadiazole ring enhances metabolic stability across analogs, but substituents like bromophenyl (electron-withdrawing) versus methoxyphenyl (electron-donating) significantly alter electronic profiles and target engagement .
  • Synthetic Challenges: Low yields in oxadiazole-containing compounds (e.g., 2% in ) suggest the need for optimized coupling reactions or protecting-group strategies for the target compound .
  • Toxicity Considerations: Bromine’s higher atomic weight and lipophilicity compared to chlorine or methyl groups may increase bioaccumulation risks, necessitating detailed ecotoxicological studies .

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